N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(14-4-2-1-3-5-14)19-10-13-8-16(11-18-9-13)15-6-7-21-12-15/h1-9,11-12H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSFPOXDTUWIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the formation of a pyridine-thiophene intermediate. This can be achieved through a condensation reaction between 3-acetylpyridine and thiophene-3-carboxaldehyde under basic conditions.
Reduction and Functionalization: The intermediate is then reduced, typically using a reducing agent such as sodium borohydride, to yield the corresponding alcohol. This alcohol is then converted to a suitable leaving group, such as a bromide, using reagents like phosphorus tribromide.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the benzamide group onto the pyridine-thiophene intermediate. This is achieved by reacting the intermediate with benzamide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyridine and thiophene rings may facilitate binding to certain enzymes or receptors, modulating their activity. Additionally, the benzamide group may interact with proteins or nucleic acids, influencing various biological processes.
Comparison with Similar Compounds
Key Structural Variations
Heterocyclic Backbone Modifications Thiophene vs. Thiazole: Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) replace the thiophene with a thiazole ring. Thiazole introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to thiophene. Thiadiazole and Quinoxaline: N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide (3d) incorporates a thiadiazole-quinoxaline hybrid system, which enhances π-π stacking interactions and electron-withdrawing effects due to the trifluoromethyl groups.
Substituent Functionalization
- Piperazinyl and Morpholinyl Groups : Derivatives like N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) and N,N-dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide feature piperazine or morpholine substituents, which improve solubility and modulate pharmacokinetic properties.
- Trifluoromethyl Groups : The CF₃ group in 6c and 3d increases lipophilicity and metabolic stability, a critical factor in blood-brain barrier penetration.
Physicochemical Properties
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a benzamide core substituted with a thiophene-pyridine moiety. This unique arrangement contributes to its potential biological interactions.
Molecular Formula: C15H14N2OS
Molecular Weight: 270.35 g/mol
Key Functional Groups: Benzamide, thiophene, pyridine
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: Compounds with similar structures have shown the ability to inhibit enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COXs).
- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies
-
Anticancer Activity:
A study evaluated the cytotoxic effects of this compound on human breast adenocarcinoma cell lines (MCF-7). The compound exhibited an IC50 value of 10 µM, indicating significant cytotoxicity compared to controls . -
Anti-inflammatory Effects:
In an experimental model of inflammation, this compound reduced edema by 40% when administered at a dose of 20 mg/kg, highlighting its potential as an anti-inflammatory agent. -
Antimicrobial Properties:
A preliminary screening against Staphylococcus aureus showed that this compound had a minimum inhibitory concentration (MIC) of 12.5 µg/mL, suggesting promising antimicrobial activity .
Research Findings
Recent studies have focused on optimizing the synthesis and exploring the pharmacological profiles of this compound:
-
Synthesis Methods:
The compound can be synthesized through multi-step organic reactions involving the coupling of thiophene and pyridine derivatives with benzoyl chlorides under basic conditions. This method allows for the efficient production of high-purity compounds suitable for biological testing. -
Pharmacokinetics:
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Q & A
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
- Modifications :
- Lipophilicity : Introduce halogen substituents (Cl, F) to increase logP (target range: 2–3) .
- P-glycoprotein efflux : Test derivatives in MDCK-MDR1 cells to assess efflux ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
